molecular formula C18H14N2O5S2 B5990543 (NE)-N-[(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-4-methylbenzenesulfonamide

(NE)-N-[(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-4-methylbenzenesulfonamide

Cat. No.: B5990543
M. Wt: 402.4 g/mol
InChI Key: SBJGJDKDCCCYDT-CXUHLZMHSA-N
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Description

The compound (NE)-N-[(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-4-methylbenzenesulfonamide is a complex organic molecule. It features a benzodioxole group, a thiazolidine ring, and a benzenesulfonamide moiety. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NE)-N-[(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-4-methylbenzenesulfonamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzodioxole Group: This can be achieved through the cyclization of catechol with formaldehyde.

    Synthesis of the Thiazolidine Ring: This step may involve the reaction of a thiourea derivative with an α-haloketone.

    Coupling Reactions: The final step could involve coupling the benzodioxole and thiazolidine intermediates with a sulfonamide derivative under specific conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of such compounds often requires optimization of reaction conditions to ensure high yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Precise temperature control to favor desired reaction pathways.

    Purification Techniques: Methods such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole or thiazolidine moieties.

    Reduction: Reduction reactions could target the carbonyl groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents, or acylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it a candidate for drug development.

Medicine

    Pharmacological Activity: Compounds with similar structures have been studied for their anti-inflammatory, antimicrobial, or anticancer properties.

Industry

    Chemical Intermediates: Used as intermediates in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action for such compounds typically involves interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole and thiazolidine moieties may play crucial roles in binding to these targets, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their antidiabetic properties.

    Benzodioxoles: Studied for their psychoactive and pharmacological effects.

Uniqueness

The unique combination of benzodioxole, thiazolidine, and sulfonamide groups in (NE)-N-[(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-4-methylbenzenesulfonamide may confer distinct biological activities and chemical reactivity, setting it apart from other compounds.

Properties

IUPAC Name

(NE)-N-[(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O5S2/c1-11-2-5-13(6-3-11)27(22,23)20-18-19-17(21)16(26-18)9-12-4-7-14-15(8-12)25-10-24-14/h2-9H,10H2,1H3,(H,19,20,21)/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBJGJDKDCCCYDT-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C2NC(=O)C(=CC3=CC4=C(C=C3)OCO4)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/N=C/2\NC(=O)/C(=C\C3=CC4=C(C=C3)OCO4)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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